An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Core Properties and Methodologies
An In-Depth Technical Guide to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,5-Tetrahydro-1H-benzo[d]azepine, a heterocyclic compound featuring a benzene ring fused to a seven-membered azepine ring, serves as a foundational scaffold in medicinal chemistry. Its structural motif is present in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the basic properties of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, including its physicochemical characteristics, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are presented to facilitate further research and development in this area.
Physicochemical Properties
The fundamental physicochemical properties of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine are summarized in the table below, providing a crucial reference for experimental design and compound handling.
| Property | Value | Source |
| IUPAC Name | 2,3,4,5-tetrahydro-1H-3-benzazepine | [1] |
| CAS Number | 4424-20-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃N | [1] |
| Molecular Weight | 147.22 g/mol | [1] |
| Boiling Point | 65 °C at 0.1 mmHg | [3] |
| Melting Point | Not available | |
| Density | 0.981 g/cm³ | |
| Refractive Index | 1.53 | |
| Solubility | Not available |
Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
General Synthetic Approach: Modified Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be conceptually extended to the formation of the analogous seven-membered ring of the benzo[d]azepine system.[3][4] This would typically involve the acylation of a γ-phenylpropylamine followed by cyclization and subsequent reduction.
Logical Workflow for a Hypothetical Synthesis:
Caption: Hypothetical synthesis workflow for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine.
Experimental Protocol: A Representative Synthesis of a Substituted Tetrahydro-1H-benzo[e][5][6]diazepine Derivative
While a specific protocol for the title compound is elusive, the following procedure for a related benzodiazepine derivative illustrates the key steps of cyclization and characterization that are broadly applicable.[5]
Synthesis of Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e][6][7]diazepine-4-carboxylate [5]
-
Materials: Starting azetidine-fused 1,4-benzodiazepine, methyl chloroformate, acetonitrile.
-
Procedure:
-
To a solution of the starting azetidine-fused 1,4-benzodiazepine in acetonitrile, add methyl chloroformate.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
-
Characterization: The final product was characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The melting point of the white solid was determined to be 162–163 °C.[5]
Biological Activity and Pharmacological Profile
The 2,3,4,5-Tetrahydro-1H-benzo[d]azepine scaffold is a component of molecules with demonstrated biological activity.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Derivatives of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine have been synthesized and evaluated as potent and selective inhibitors of anaplastic lymphoma kinase (ALK).[8] ALK is a receptor tyrosine kinase that, when aberrantly activated, is a driver in several cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer.
Signaling Pathway Implication:
Caption: Inhibition of the ALK signaling pathway by a benzo[d]azepine derivative.
Anticholinesterase Activity
Some studies have suggested that certain benzo[b]azepine derivatives exhibit weak anticholinesterase activity in vitro. Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease.
Experimental Protocols for Biological Assays
ALK Kinase Inhibition Assay
The following is a general protocol for assessing the inhibitory activity of a compound against ALK, which can be adapted for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine derivatives. This protocol is based on a luminescent kinase assay that measures the amount of ADP produced.[9]
Experimental Workflow:
Caption: Workflow for an ALK kinase inhibition assay.
-
Materials:
-
ALK2 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[9]
-
ALK enzyme
-
Substrate (e.g., a generic kinase substrate)
-
ATP
-
Test compound (2,3,4,5-Tetrahydro-1H-benzo[d]azepine derivative)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
-
Procedure:
-
Dilute the ALK enzyme, substrate, ATP, and test compound to the desired concentrations in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the test compound solution or DMSO (for control).
-
Add 2 µl of the diluted ALK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µl of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent that converts ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening acetylcholinesterase inhibitors.[6][10]
-
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[6] The rate of color formation is proportional to the enzyme activity.
-
Materials:
-
0.1 M Sodium phosphate buffer, pH 8.0[6]
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh), substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Test compound
-
-
Procedure:
-
Prepare solutions of the AChE enzyme, ATCh, DTNB, and the test compound in the phosphate buffer.
-
In a 96-well plate, add the buffer, AChE solution, DTNB, and the test compound (or solvent for control).
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[6][10]
-
Initiate the reaction by adding the ATCh substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.[6]
-
Calculate the percentage of inhibition caused by the test compound at different concentrations to determine its IC₅₀ value.
-
Characterization Methods
The structural elucidation and purity assessment of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine and its derivatives are typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Conformational studies of N-substituted 2-benzazepines have been conducted using variable temperature NMR.[11]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.
Conclusion
2,3,4,5-Tetrahydro-1H-benzo[d]azepine represents a valuable scaffold for the development of novel therapeutic agents. This guide has summarized its core physicochemical properties and provided an overview of its synthesis and known biological activities, with a focus on its potential as a source of ALK and cholinesterase inhibitors. The detailed experimental protocols and workflows are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation into the specific biological targets and mechanisms of action of the parent compound is warranted to fully explore its therapeutic potential.
References
- 1. 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | C10H13N | CID 1400243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,5-TETRAHYDRO-1H-BENZO[D]AZEPINE | 4424-20-8 [chemicalbook.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
